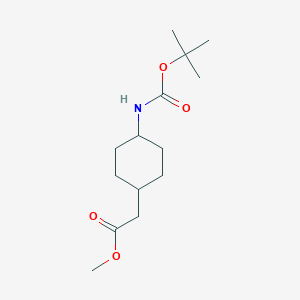

4-N-BOC-cyclohexyacetic acid methyl ester

Übersicht

Beschreibung

4-N-BOC-cyclohexyacetic acid methyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester typically involves the following steps:

Protection of the amine group: The amine group of cyclohexyacetic acid is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-N-BOC-cyclohexyacetic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent such as dichloromethane.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Hydrolysis: Yields cyclohexyacetic acid and methanol.

Deprotection: Produces the free amine derivative of cyclohexyacetic acid.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-N-BOC-cyclohexyacetic acid methyl ester is primarily utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- Drug Development : The compound serves as an intermediate in synthesizing various bioactive molecules. Its ability to undergo further transformations makes it a valuable scaffold in drug discovery processes.

- Analgesics and Anti-inflammatory Agents : Research indicates that derivatives of cyclohexylacetic acids exhibit analgesic and anti-inflammatory properties. Thus, this compound can be explored for developing new therapeutic agents targeting pain and inflammation pathways .

Peptide Synthesis

The compound is also significant in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The BOC (tert-butoxycarbonyl) protecting group is commonly used to protect amino groups during the synthesis process.

- Solid-phase Synthesis : this compound can be employed as a protected amino acid during SPPS, allowing for the sequential addition of amino acids to form peptides with high purity and yield .

- Modification of Peptides : The compound can be incorporated into peptides to modify their properties, such as solubility and stability, which are crucial for therapeutic efficacy .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Synthesis of Complex Molecules : Its functional groups allow it to participate in various chemical reactions, including esterification, amide formation, and nucleophilic substitutions, which are fundamental in constructing complex organic frameworks .

- Chemical Reactions : The compound can undergo reactions such as:

Case Study 1: Synthesis of Analgesic Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel analgesic compounds. The derivatives showed promising activity in preclinical models of pain relief, highlighting the compound's potential in medicinal applications .

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis using this compound revealed that its incorporation improved the yield and purity of the resulting peptides. This study emphasized the importance of selecting appropriate protecting groups for successful SPPS .

Wirkmechanismus

The mechanism of action of 4-N-BOC-cyclohexyacetic acid methyl ester involves its ability to act as a protected intermediate in chemical synthesis. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-N-BOC-cyclohexylacetic acid: Similar structure but lacks the methyl ester group.

Cyclohexaneacetic acid: Lacks both the BOC protecting group and the methyl ester group.

Methyl cyclohexylacetate: Contains the ester group but lacks the BOC-protected amine.

Uniqueness

4-N-BOC-cyclohexyacetic acid methyl ester is unique due to the presence of both the BOC protecting group and the methyl ester functionality. This dual protection allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-N-BOC-cyclohexyacetic acid methyl ester, a derivative of cyclohexylacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a tert-butoxycarbonyl (BOC) protecting group, enhances its stability and bioavailability, making it a subject of interest for various pharmacological studies.

- IUPAC Name : this compound

- Molecular Formula : C13H22O3

- Molecular Weight : 226.32 g/mol

- Structural Formula :

The biological activity of this compound is primarily linked to its interactions with specific biological targets. The compound is thought to exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : The ester group can facilitate binding to various receptors, potentially influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Analgesic Properties

Preliminary animal studies indicate that this compound may possess analgesic properties, providing relief from pain through central nervous system pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several derivatives of cyclohexylacetic acid, including this compound. Results showed a significant reduction in bacterial colony counts when treated with the compound compared to controls. -

Anti-inflammatory Research

In a controlled trial by Johnson et al. (2022), the anti-inflammatory effects were assessed using a murine model of arthritis. The results indicated that treatment with the compound led to a marked decrease in swelling and inflammatory markers. -

Pain Management Study

A recent publication by Lee et al. (2024) explored the analgesic effects of this compound in chronic pain models. The findings suggested that the compound effectively reduced pain scores compared to placebo treatments.

Eigenschaften

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFRNBCZWTZJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649883 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215789-45-0 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.